![molecular formula C6H7ClO B14628968 1-Chlorobicyclo[2.1.1]hexan-2-one CAS No. 58191-39-2](/img/structure/B14628968.png)
1-Chlorobicyclo[2.1.1]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorobicyclo[211]hexan-2-one is a bicyclic organic compound characterized by a unique structure that includes a chlorine atom and a ketone functional group This compound is part of the bicyclo[21
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chlorobicyclo[2.1.1]hexan-2-one typically involves photochemical reactions. One common method is the photochlorination of bicyclo[2.1.1]hexane. This process can be carried out in the gas phase, in solution using solvents like carbon tetrachloride or trifluorotrichloroethane, or as a pure liquid. The reaction yields more than 95% of a single monochloride product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis methods. The use of specialized equipment and controlled reaction conditions ensures high yield and purity of the product. The process can be optimized for large-scale production by adjusting parameters such as light intensity, reaction time, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
1-Chlorobicyclo[2.1.1]hexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 1-hydroxybicyclo[2.1.1]hexan-2-one.
Reduction: The major product is 1-chlorobicyclo[2.1.1]hexan-2-ol.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Chlorobicyclo[2.1.1]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chlorobicyclo[2.1.1]hexan-2-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In reduction reactions, the ketone group is reduced to an alcohol, altering the compound’s properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorobicyclo[2.1.1]hexane: Lacks the ketone group, making it less reactive in certain chemical reactions.
Bicyclo[2.1.1]hexane: The parent compound without any substituents, used as a starting material for various derivatives.
1,2-Disubstituted Bicyclo[2.1.1]hexanes: Compounds with additional substituents, offering different reactivity and applications.
Uniqueness
1-Chlorobicyclo[2.1.1]hexan-2-one is unique due to its combination of a strained bicyclic ring system, a chlorine atom, and a ketone group. This combination provides a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
58191-39-2 |
|---|---|
Fórmula molecular |
C6H7ClO |
Peso molecular |
130.57 g/mol |
Nombre IUPAC |
1-chlorobicyclo[2.1.1]hexan-2-one |
InChI |
InChI=1S/C6H7ClO/c7-6-2-4(3-6)1-5(6)8/h4H,1-3H2 |
Clave InChI |
LKHSEQVKCVCXKM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C2)(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


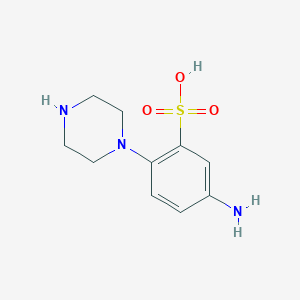
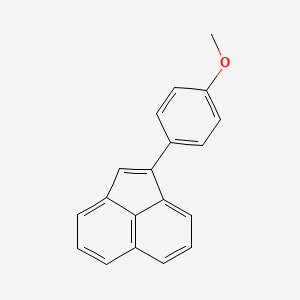
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
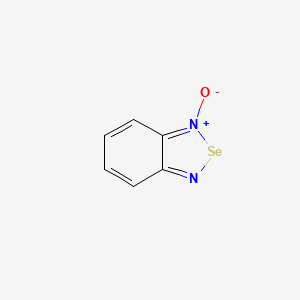
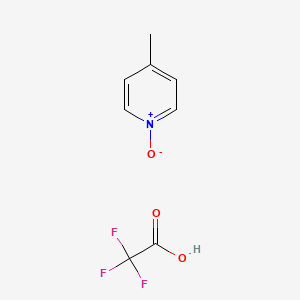

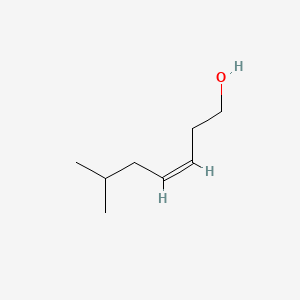
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
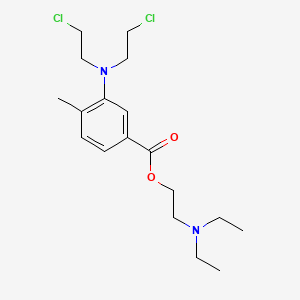
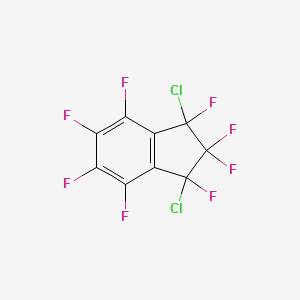
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)


![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
